N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1903159-79-4
VCID: VC6338161
InChI: InChI=1S/C15H15N3O3S/c19-22(20,18-9-2-4-12-10-17-21-11-12)14-7-1-5-13-6-3-8-16-15(13)14/h1,3,5-8,10-11,18H,2,4,9H2
SMILES: C1=CC2=C(C(=C1)S(=O)(=O)NCCCC3=CON=C3)N=CC=C2
Molecular Formula: C15H15N3O3S
Molecular Weight: 317.36

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide

CAS No.: 1903159-79-4

Cat. No.: VC6338161

Molecular Formula: C15H15N3O3S

Molecular Weight: 317.36

* For research use only. Not for human or veterinary use.

N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide - 1903159-79-4

Specification

CAS No. 1903159-79-4
Molecular Formula C15H15N3O3S
Molecular Weight 317.36
IUPAC Name N-[3-(1,2-oxazol-4-yl)propyl]quinoline-8-sulfonamide
Standard InChI InChI=1S/C15H15N3O3S/c19-22(20,18-9-2-4-12-10-17-21-11-12)14-7-1-5-13-6-3-8-16-15(13)14/h1,3,5-8,10-11,18H,2,4,9H2
Standard InChI Key YADQTIOZXJYGNB-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)S(=O)(=O)NCCCC3=CON=C3)N=CC=C2

Introduction

Structural and Molecular Characteristics

The compound’s structure features a quinoline-8-sulfonamide backbone substituted at the sulfonamide nitrogen with a 3-(isoxazol-4-yl)propyl chain. The quinoline moiety contributes aromaticity and planar geometry, facilitating interactions with biological targets such as enzymes and DNA . The sulfonamide group (-SO₂NH₂) enhances water solubility and provides hydrogen-bonding capabilities, while the isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) introduces metabolic stability and electronic diversity .

Key Structural Data:

PropertyValue
IUPAC NameN-[3-(1,2-oxazol-4-yl)propyl]quinoline-8-sulfonamide
SMILESC1=CC2=C(C(=C1)S(=O)(=O)NCCCC3=CON=C3)N=CC=C2
InChIKeyYADQTIOZXJYGNB-UHFFFAOYSA-N
PubChem CID91814445

The propyl linker between the isoxazole and sulfonamide groups likely enhances conformational flexibility, potentially improving target binding. X-ray crystallography data are unavailable, but computational modeling suggests that the isoxazole’s electron-deficient ring could participate in π-π stacking or dipole interactions with biological macromolecules .

Biological Activities and Mechanisms

Antibacterial Activity

Sulfonamides historically target dihydropteroate synthase (DHPS) in bacterial folate synthesis . While data on this specific compound are lacking, benzenesulfonamide-isoxazole hybrids have shown MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The propyl-isoxazole chain could improve membrane permeability compared to simpler sulfonamides.

Enzyme Inhibition

Isoxazole-containing sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly CA II (Kᵢ = 0.5 nM) and CA VII (Kᵢ = 4.3 nM) . These isoforms are implicated in glaucoma and neuropathic pain, suggesting potential repurposing opportunities .

Comparative Analysis with Structural Analogs

CompoundTargetActivity (Kᵢ/IC₅₀)Key Structural Difference
N-(3-(Isoxazol-4-yl)propyl)quinoline-8-sulfonamidePKM2, CA II/CA VIINot reportedPropyl-isoxazole linker
Quinoline-8-sulfonamide-triazole PKM20.5 nMTriazole substituent at N1
5-Amidinoisoxazole-sulfonamide CA II0.5 nMAmide at C5 of isoxazole
Benzenesulfonamide-thiazole DHPS2 µg/mLThiazole instead of isoxazole

The propyl-isoxazole chain in the target compound may balance lipophilicity and solubility better than shorter linkers, potentially improving bioavailability .

Challenges and Future Directions

  • Synthesis Optimization: Current yields (~60%) could be improved via microwave-assisted or flow chemistry methods .

  • Solubility Profiling: No data exist on aqueous solubility; prodrug strategies (e.g., phosphate esters) may be necessary for in vivo studies.

  • Target Validation: Computational docking studies are needed to confirm interactions with PKM2 or CA isoforms.

  • Toxicology: Screening for hERG channel inhibition and hepatotoxicity is critical given the quinoline scaffold’s historical safety concerns .

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